beta-Bungarotoxin

Übersicht

Beschreibung

Beta-Bungarotoxin is a form of bungarotoxin that is fairly common in Krait (Bungarus multicinctus) venoms. It is the prototypic class of snake β-neurotoxins. There are at least five isoforms, coded β1 to β5, assembled from different combinations of A and B chains . The toxin is a heterodimer of two chains .

Synthesis Analysis

The A chain confers phospholipase A2 (PLP A2) activity, and the B chain, like dendrotoxins, have a Kunitz domain . There are many isoforms of these chains: examples of A chains include A1, A3, and A4, and examples of B chains include B2 and B3 . The B chain plays a functional role in inducing apoptosis .Molecular Structure Analysis

Beta-Bungarotoxin is a heterodimer of two chains . The A chain confers phospholipase A2 (PLP A2) activity, and the B chain, like dendrotoxins, have a Kunitz domain .Chemical Reactions Analysis

The target of this neurotoxin is at the presynaptic terminal, where it blocks the release of acetylcholine. It seems to do so by blocking the phosphorylation of MARCKS . It is thought that the dendrotoxin-like B chain acts first by inhibition of ion channels, causing cessation of twitches followed by a prolonged facilitatory phase. The A chain (bearing phospholipase activity) then induces a blocking phase by destruction of phospholipids .Physical And Chemical Properties Analysis

Beta-Bungarotoxin is a peptide toxin produced by the Many-banded krait (Bungarus multicinctus). It is a neurotoxin and acts at the presynaptic terminal, where it causes the release of acetylcholine and subsequent exhaustion of acetylcholine stores in the nerve terminal .Wissenschaftliche Forschungsanwendungen

Neurotoxic and Enzymatic Activity : Beta-Bungarotoxin, derived from the snake Bungarus multicinctus, exhibits neurotoxic and enzymatic (phospholipase A2) activities. It affects neurotransmitter release at the neuromuscular junction, a process dependent on calcium and influenced by its enzymatic function (Strong et al., 1976).

Action on Synaptosomal Preparations : The toxin influences neurotransmitter release in rat cerebral cortex synaptosomal preparations, which is calcium-dependent. It also inhibits high-affinity choline transport, explaining its electrophysiological effects without notable impact on synaptic vesicles or mitochondria (Sen et al., 1976).

Structural Insights : Beta-Bungarotoxin is a heterodimeric neurotoxin with a phospholipase subunit and a K+ channel binding subunit belonging to the Kunitz protease inhibitor superfamily. Its structure, as resolved at 2.45 Å, reveals insights into its molecular recognition and targeted lipolytic action (Kwong et al., 1995).

Neurotoxicity and Phospholipase A Activity Relationship : The neurotoxicity and phospholipase A activities of beta-Bungarotoxin are interconnected, with both being highly thermostable and sensitive to specific agents. Studies have shown that both activities are affected similarly by agents modifying proteins (Howard & Truog, 1977).

Effects on Inner Ear Development : Chronic application of beta-Bungarotoxin during chick embryo development leads to significant degeneration of acoustico-vestibular and spinal nerve cells, impacting hair cell-nerve relationships and inner ear development (Hirokawa, 1977).

Blockade of Neuromuscular Transmission : The toxin acts in two separate steps at the neuromuscular junction, first binding to a presynaptic site possibly associated with calcium entry, and then perturbing the presynaptic membrane through its enzymatic action, affecting transmitter release (Livengood et al., 1978).

Binding to High-Molecular-Weight Protein Receptor : Beta-Bungarotoxin binds to a high-molecular-weight protein receptor in nervous tissue, as demonstrated through the kinetics of labeled toxin binding. This interaction exhibits no co-operativity and suggests a bimolecular association (Macdermot et al., 1978).

Selective Enzymatic Hydrolysis at Nerve Terminals : The toxin targets presynaptic plasma membranes, selectively hydrolyzing nerve terminal phospholipids. Its action is contingent on active phospholipase and results in modifications to neurotransmitter release (Strong et al., 1977).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Recent studies have shown that beta-Bungarotoxin manifests antiprotozoal activity . This is the first demonstration of the antiprotozoal activity of β-Bgt, which is shown to be independent of its phospholipolytic activity . This opens up new avenues for research into the potential applications of beta-Bungarotoxin in treating protozoal infections.

Eigenschaften

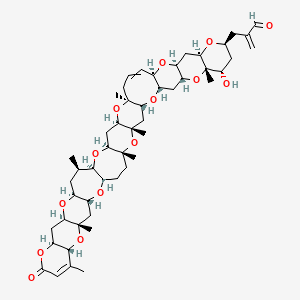

IUPAC Name |

2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/t26-,28+,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTCVQQGCSNFJU-PJLYXUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(CC=C[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H70O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897199 | |

| Record name | beta-Bungarotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

895.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Bungarotoxin | |

CAS RN |

12778-32-4 | |

| Record name | beta-Bungarotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

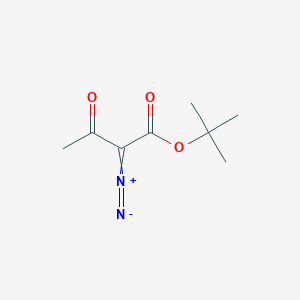

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.